molecular formula C10H17BrN2O B2690759 4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole CAS No. 1856047-93-2

4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole

Cat. No. B2690759
CAS RN: 1856047-93-2
M. Wt: 261.163
InChI Key: OHFLXCPYEJUHJS-UHFFFAOYSA-N
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Description

4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole class of compounds. This compound has gained attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole involves the inhibition of FAAH and MAGL enzymes. This inhibition leads to an increase in the levels of endocannabinoids, which are natural compounds that bind to cannabinoid receptors in the body. The activation of cannabinoid receptors has been shown to have various physiological effects, including pain relief, appetite stimulation, and mood enhancement.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole are primarily related to its inhibition of FAAH and MAGL enzymes. This inhibition leads to an increase in the levels of endocannabinoids, which can have various effects on the body. Some of the potential effects of this compound include pain relief, appetite stimulation, and mood enhancement.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole in lab experiments is its potent inhibitory activity against FAAH and MAGL enzymes. This makes it a useful tool for studying the endocannabinoid system and its physiological effects. However, one limitation of using this compound is its potential toxicity and side effects, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole. Some of these include:
1. Further studies on the mechanism of action of this compound, including its effects on other enzymes and signaling pathways.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Investigation of the potential therapeutic applications of this compound in various disease states, including pain, inflammation, and mood disorders.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion.
5. Exploration of the potential use of this compound as a tool for studying the endocannabinoid system and its physiological effects.
In conclusion, 4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole is a promising compound with potential applications in various fields of research. Its potent inhibitory activity against FAAH and MAGL enzymes makes it a useful tool for studying the endocannabinoid system and its physiological effects. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole involves the reaction of sec-butyl bromide, ethyl diazoacetate, and 4-bromo-1H-pyrazole-5-carbaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product.

Scientific Research Applications

4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole has potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). FAAH and MAGL are enzymes that play important roles in the endocannabinoid system, which is involved in various physiological processes, including pain sensation, appetite regulation, and mood modulation.

properties

IUPAC Name

4-bromo-1-butan-2-yl-5-(ethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2O/c1-4-8(3)13-10(7-14-5-2)9(11)6-12-13/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFLXCPYEJUHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)Br)COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole

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